N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793710
InChI: InChI=1S/C22H23N3O4/c1-13(2)9-10-25-21(28)18-8-7-15(11-19(18)22(25)29)20(27)24-17-6-4-5-16(12-17)23-14(3)26/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,27)
SMILES:
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14793710

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide
Standard InChI InChI=1S/C22H23N3O4/c1-13(2)9-10-25-21(28)18-8-7-15(11-19(18)22(25)29)20(27)24-17-6-4-5-16(12-17)23-14(3)26/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,27)
Standard InChI Key HQBHMYJBJLQOIK-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Introduction

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound belonging to the isoindole class, which is known for its diverse biological activities. This compound features a unique molecular structure that integrates various functional groups, making it a subject of interest in medicinal chemistry.

Key Features:

  • Molecular Formula: C_{17}H_{22}N_{2}O_{4}

  • Classification: Isoindole derivative and carboxamide

  • Potential Applications: Scientific research and pharmaceutical applications

Synthesis and Preparation

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, often requiring careful control of temperature and pH to ensure high yields and purity of the final product. Commonly, these reactions involve the formation of the isoindole core followed by the introduction of the acetylamino and carboxamide functionalities.

Synthesis Steps:

  • Formation of Isoindole Core: This may involve cyclization reactions or the use of pre-formed isoindole derivatives.

  • Introduction of Acetylamino Group: Typically achieved through acetylation reactions.

  • Introduction of Carboxamide Group: Often involves amidation reactions.

Biological Activity and Potential Applications

While specific biological activity data for N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is limited, its structural features suggest potential interactions with enzymes or receptors. Isoindoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Potential Applications:

  • Pharmaceuticals: Due to its potential biological activity, it may be explored for drug development.

  • Research Tool: Useful in biochemical assays to study enzyme interactions or receptor binding.

Research Findings and Future Directions

Given the limited specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in medicine. Molecular docking and in vitro assays could provide insights into its interaction with biological targets.

Future Research Directions:

  • Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

  • Biological Activity Evaluation: Assessing its potential as an inhibitor or modulator of specific enzymes or receptors.

  • Pharmacological Studies: Investigating its pharmacokinetics and pharmacodynamics.

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